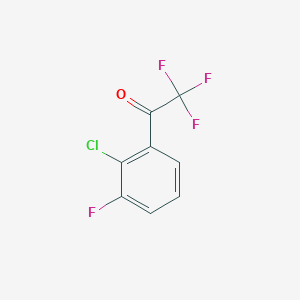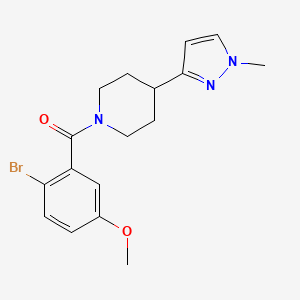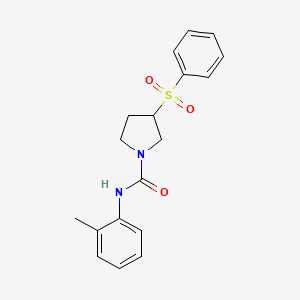
3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of science.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide involves the reaction of o-toluidine with 3-bromopropionyl chloride to form N-(o-tolyl)-3-bromopropionamide, which is then reacted with sodium phenylsulfinate to form 3-(phenylsulfonyl)-N-(o-tolyl)propionamide. This compound is then cyclized with sodium hydride to form the final product, 3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide.
Starting Materials
o-toluidine, 3-bromopropionyl chloride, sodium phenylsulfinate, sodium hydride
Reaction
Step 1: o-toluidine is reacted with 3-bromopropionyl chloride in the presence of a base such as triethylamine to form N-(o-tolyl)-3-bromopropionamide., Step 2: N-(o-tolyl)-3-bromopropionamide is reacted with sodium phenylsulfinate in the presence of a base such as potassium carbonate to form 3-(phenylsulfonyl)-N-(o-tolyl)propionamide., Step 3: 3-(phenylsulfonyl)-N-(o-tolyl)propionamide is cyclized with sodium hydride in the presence of a solvent such as DMF to form 3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide.
作用機序
The mechanism of action of 3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that the compound inhibits the growth and proliferation of cancer cells by targeting various signaling pathways involved in cancer development and progression.
生化学的および生理学的効果
In addition to its anticancer activity, 3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. It has also been shown to reduce pain and inflammation in animal models of acute and chronic pain. Moreover, the compound has been found to exhibit anticonvulsant activity in animal models of epilepsy.
実験室実験の利点と制限
One of the main advantages of 3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide is its potent anticancer activity against various cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. Moreover, the compound has been found to possess multiple biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties, which make it a versatile compound for research purposes. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide. One of the main areas of research is the development of new cancer therapies based on the compound. This involves further studies on the mechanism of action of the compound and its potential use in combination with other anticancer agents. Another area of research is the investigation of the compound's anti-inflammatory, analgesic, and anticonvulsant properties, which could lead to the development of new drugs for the treatment of various inflammatory and pain-related disorders. Moreover, the development of new formulations of the compound with improved solubility and bioavailability could enhance its therapeutic potential.
科学的研究の応用
3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields of science. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.
特性
IUPAC Name |
3-(benzenesulfonyl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-7-5-6-10-17(14)19-18(21)20-12-11-16(13-20)24(22,23)15-8-3-2-4-9-15/h2-10,16H,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTRUOTVXBAUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfonyl)-N-(o-tolyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-{[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B2911280.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2911281.png)
![5-[1-(9-Methylpurin-6-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2911282.png)
![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2911286.png)
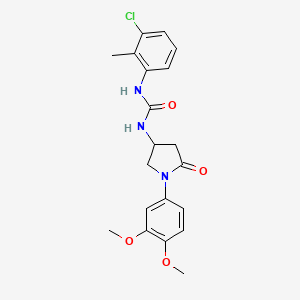
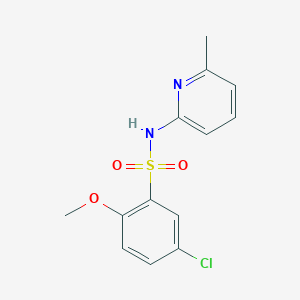
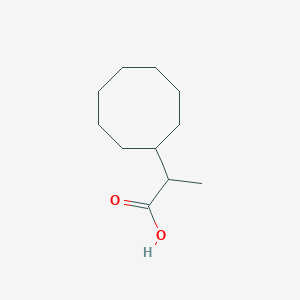
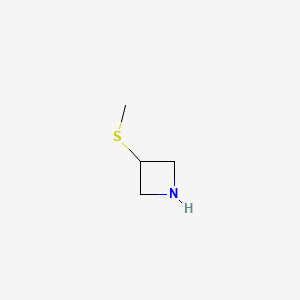
![2-{[4-(7-Methoxy-2-methyl-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzamide](/img/structure/B2911294.png)
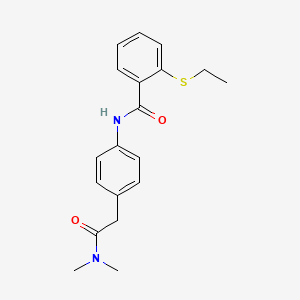
![N-Quinolin-5-yl-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2911299.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2911300.png)
